Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is an organic compound with the molecular formula C12H10BrNO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a carboxylate ester at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 4th position through a nucleophilic substitution reaction using sodium methoxide or potassium methoxide in methanol.
Esterification: The carboxylate ester group at the 3rd position can be formed by esterification of the corresponding carboxylic acid using methanol and a catalytic amount of sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 6-hydroxyquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, forming various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 6-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.
Biological Studies: The compound is employed in studying the biological activities of quinoline derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds with diverse functionalities.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The carboxylate ester group may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-6-methoxyquinoline-3-carboxylate
- Methyl 6-chloro-4-methoxyquinoline-3-carboxylate
- Methyl 6-bromo-4-ethoxyquinoline-3-carboxylate
Uniqueness
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is unique due to the specific positioning of the bromine and methoxy groups, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
methyl 6-bromo-4-methoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-8-5-7(13)3-4-10(8)14-6-9(11)12(15)17-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXOCMHDRXXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841096-87-4 |
Source
|
Record name | methyl 6-bromo-4-methoxyquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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